![molecular formula C15H14N4O3 B5719616 ethyl 2-(1,3-benzoxazol-2-ylamino)-4-methyl-5-pyrimidinecarboxylate](/img/structure/B5719616.png)
ethyl 2-(1,3-benzoxazol-2-ylamino)-4-methyl-5-pyrimidinecarboxylate
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Overview
Description
Ethyl 2-(1,3-benzoxazol-2-ylamino)-4-methyl-5-pyrimidinecarboxylate is a chemical compound that has gained attention in scientific research due to its potential applications in various fields.
Mechanism of Action
The mechanism of action of ethyl 2-(1,3-benzoxazol-2-ylamino)-4-methyl-5-pyrimidinecarboxylate is not fully understood. However, studies have suggested that it may act by inhibiting the activity of certain enzymes and pathways involved in inflammation and cancer development.
Biochemical and Physiological Effects
Studies have shown that ethyl 2-(1,3-benzoxazol-2-ylamino)-4-methyl-5-pyrimidinecarboxylate has various biochemical and physiological effects. It has been shown to reduce inflammation and oxidative stress in cells. Additionally, it has been found to induce apoptosis, or programmed cell death, in cancer cells.
Advantages and Limitations for Lab Experiments
One advantage of using ethyl 2-(1,3-benzoxazol-2-ylamino)-4-methyl-5-pyrimidinecarboxylate in lab experiments is its potential as a fluorescent probe in biological imaging. However, one limitation is the lack of understanding of its mechanism of action, which makes it difficult to fully utilize its potential in various applications.
Future Directions
There are several future directions for the study of ethyl 2-(1,3-benzoxazol-2-ylamino)-4-methyl-5-pyrimidinecarboxylate. One direction is to further investigate its mechanism of action and potential use in the development of new drugs. Another direction is to explore its potential as a fluorescent probe in biological imaging. Additionally, studies could focus on its potential applications in other fields, such as materials science and nanotechnology.
Conclusion
In conclusion, ethyl 2-(1,3-benzoxazol-2-ylamino)-4-methyl-5-pyrimidinecarboxylate is a chemical compound that has shown potential in various scientific research applications. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand its potential and utilize it in various fields.
Synthesis Methods
The synthesis of ethyl 2-(1,3-benzoxazol-2-ylamino)-4-methyl-5-pyrimidinecarboxylate involves the reaction of 2-aminobenzoic acid, ethyl acetoacetate, and 4-methyl-2,6-dioxo-1,2,3,6-tetrahydropyrimidine in the presence of a catalyst. The resulting compound is then purified through recrystallization.
Scientific Research Applications
Ethyl 2-(1,3-benzoxazol-2-ylamino)-4-methyl-5-pyrimidinecarboxylate has shown potential in various scientific research applications. It has been studied for its anti-inflammatory, antioxidant, and anticancer properties. Additionally, it has been investigated for its use in the development of new drugs and as a fluorescent probe in biological imaging.
properties
IUPAC Name |
ethyl 2-(1,3-benzoxazol-2-ylamino)-4-methylpyrimidine-5-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N4O3/c1-3-21-13(20)10-8-16-14(17-9(10)2)19-15-18-11-6-4-5-7-12(11)22-15/h4-8H,3H2,1-2H3,(H,16,17,18,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VTSXHNQXTSTMOG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CN=C(N=C1C)NC2=NC3=CC=CC=C3O2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 2-(1,3-benzoxazol-2-ylamino)-4-methylpyrimidine-5-carboxylate |
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